molecular formula C20H20N2O2 B7057965 4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline

4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline

Cat. No.: B7057965
M. Wt: 320.4 g/mol
InChI Key: ZBIZKVKGCDUVKS-UHFFFAOYSA-N
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Description

4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline is an organic compound that features a complex structure with multiple functional groups. This compound includes an oxolane ring, a quinoline moiety, and an aniline group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the quinoline moiety: This step might involve the reaction of a quinoline derivative with a suitable electrophile to form a quinolin-3-ylmethyl intermediate.

    Coupling with aniline: The final step could involve the nucleophilic substitution of the quinolin-3-ylmethyl intermediate with aniline under basic conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced quinoline or aniline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(oxolan-3-yloxy)-N-(quinolin-2-ylmethyl)aniline: Similar structure with a different position of the quinoline moiety.

    4-(oxolan-3-yloxy)-N-(quinolin-4-ylmethyl)aniline: Another positional isomer.

    4-(oxolan-3-yloxy)-N-(pyridin-3-ylmethyl)aniline: A compound with a pyridine ring instead of quinoline.

Uniqueness

4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline is unique due to its specific combination of functional groups and the position of the quinoline moiety

Properties

IUPAC Name

4-(oxolan-3-yloxy)-N-(quinolin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-4-20-16(3-1)11-15(13-22-20)12-21-17-5-7-18(8-6-17)24-19-9-10-23-14-19/h1-8,11,13,19,21H,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIZKVKGCDUVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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